molecular formula C16H26BrNO3 B6351929 N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide CAS No. 1609407-25-1

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide

Cat. No.: B6351929
CAS No.: 1609407-25-1
M. Wt: 360.29 g/mol
InChI Key: BWSRYKGMEYGDDS-UHFFFAOYSA-N
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Description

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula C16H26BrNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with cyclohexanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.BrH/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSRYKGMEYGDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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